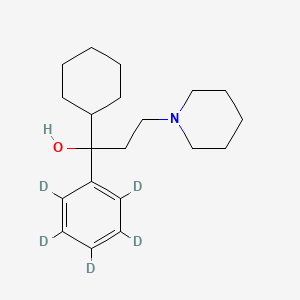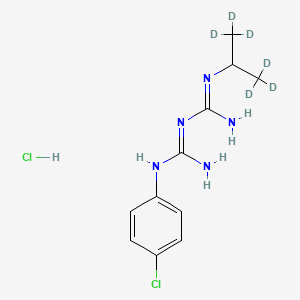
Trk-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trk-IN-16 is a potent and selective inhibitor of the tropomyosin receptor kinase family, which includes tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C. These kinases are encoded by the neurotrophic tyrosine receptor kinase genes and play a crucial role in the development and function of the nervous system. This compound has shown promise in the treatment of various cancers, particularly those with neurotrophic tyrosine receptor kinase gene fusions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trk-IN-16 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a substituted [1,2,4] triazolo [4,3-a] pyrazine derivative, which exhibits tropomyosin receptor kinase inhibitory activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Trk-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Applications De Recherche Scientifique
Trk-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tropomyosin receptor kinases and their role in cellular signaling pathways.
Biology: Employed in research to understand the role of neurotrophic tyrosine receptor kinase gene fusions in cancer and other diseases.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with neurotrophic tyrosine receptor kinase gene fusions, as well as other conditions involving abnormal tropomyosin receptor kinase activity.
Industry: Utilized in the development of diagnostic assays and companion diagnostics for detecting neurotrophic tyrosine receptor kinase gene fusions in tumor samples
Mécanisme D'action
Trk-IN-16 functions as an ATP competitor, inhibiting the activity of tropomyosin receptor kinases by binding to their ATP-binding sites. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. By blocking these pathways, this compound suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Larotrectinib: Another tropomyosin receptor kinase inhibitor used for the treatment of cancers with neurotrophic tyrosine receptor kinase gene fusions.
Uniqueness of Trk-IN-16
This compound is unique in its high selectivity and potency for tropomyosin receptor kinases, making it a valuable tool for studying these kinases and their role in disease. Its ability to inhibit multiple tropomyosin receptor kinase isoforms provides a broader therapeutic potential compared to other inhibitors that may target only one isoform .
Propriétés
Formule moléculaire |
C19H20FN5O |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-ethyl-6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H20FN5O/c1-2-21-19(26)16-12-22-17-8-9-18(23-25(16)17)24-10-4-7-15(24)13-5-3-6-14(20)11-13/h3,5-6,8-9,11-12,15H,2,4,7,10H2,1H3,(H,21,26) |
Clé InChI |
LWGGGMIQKJKNDU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCCC3C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


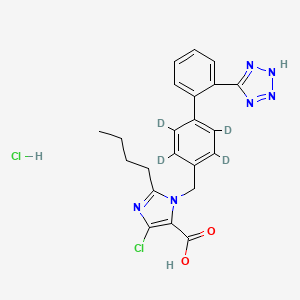
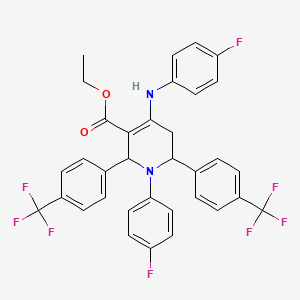

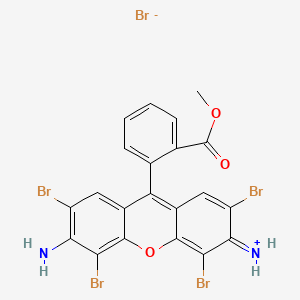



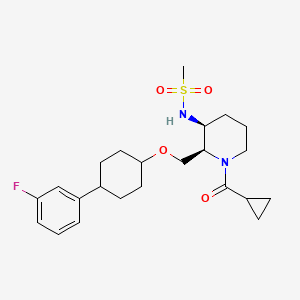
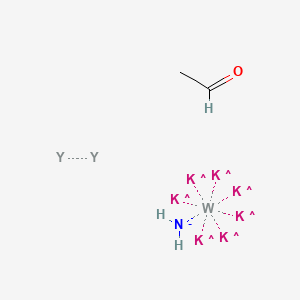
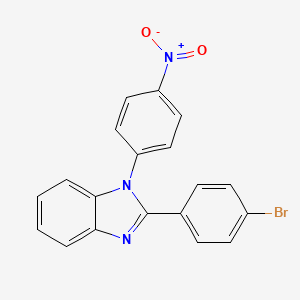
![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
